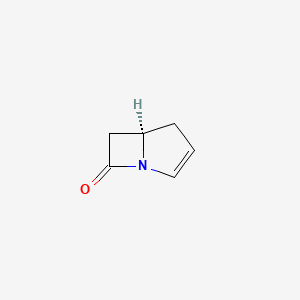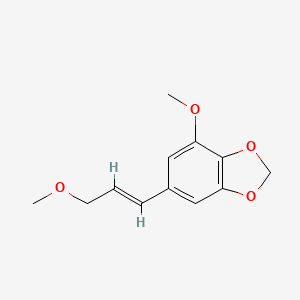
Anthriscinol methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthriscinol methyl ether is a natural product found in Anthriscus sylvestris with data available.
Aplicaciones Científicas De Investigación
Antiproliferative Effects
Anthriscinol methyl ether, isolated from the root of Anthriscus sylvestris Hoffm., demonstrates significant antiproliferative activities against various cancer cell lines, including MK-1, HeLa, and B16F10 cells. This indicates its potential in cancer research and treatment. The study by Ikeda et al. (1998) in the Chemical & Pharmaceutical Bulletin highlights these findings (Ikeda et al., 1998).
Photodynamic Therapy in Cancer
Research on anthraquinones, including derivatives like this compound, shows potential for their use in photodynamic therapy against cancer cells, particularly in breast cancer. Comini et al. (2011) in Phytomedicine investigated the phototoxic effects of these compounds on MCF-7c3 breast cancer cells, suggesting a role in cancer treatment (Comini et al., 2011).
Cytotoxicity and Yeast Inhibition
In a study focusing on Indian celery (Seseli diffusum), compounds including this compound were identified as having selective cytotoxicity to certain yeast strains. This research by Abbaskhan et al. (2012) in Phytotherapy Research implies a potential application in antifungal treatments or research (Abbaskhan et al., 2012).
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4-methoxy-6-[(E)-3-methoxyprop-1-enyl]-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O4/c1-13-5-3-4-9-6-10(14-2)12-11(7-9)15-8-16-12/h3-4,6-7H,5,8H2,1-2H3/b4-3+ |
Clave InChI |
HKTADEFLXWAPTA-ONEGZZNKSA-N |
SMILES isomérico |
COC/C=C/C1=CC2=C(C(=C1)OC)OCO2 |
SMILES canónico |
COCC=CC1=CC2=C(C(=C1)OC)OCO2 |
Sinónimos |
anthriscinol methyl ether |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


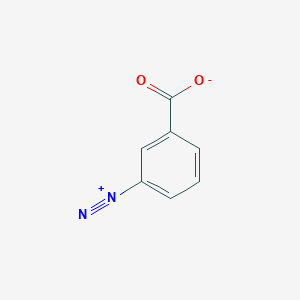
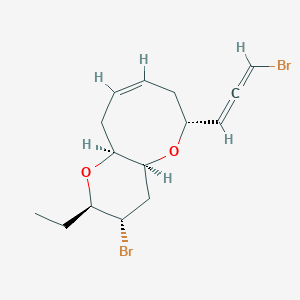



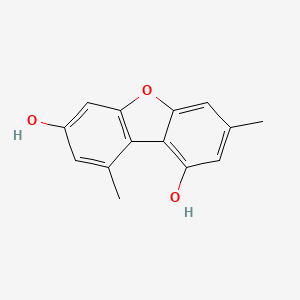
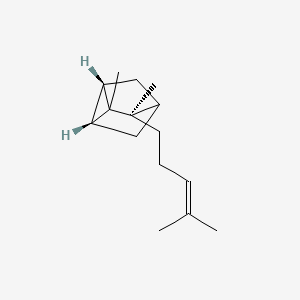
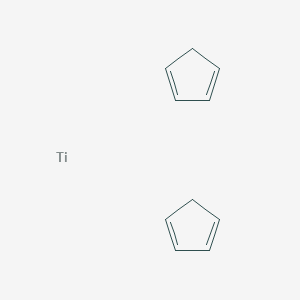
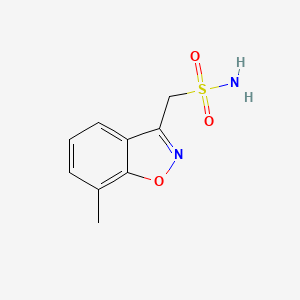
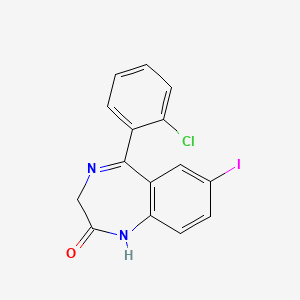
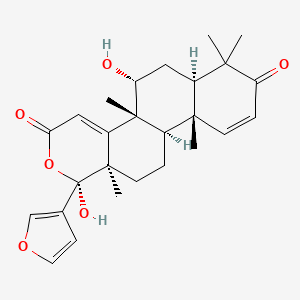
![(3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione](/img/structure/B1253112.png)
![(5R,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1253114.png)
